ML230

ABCG2 selectivity ABCB1 counter-screening multidrug resistance

Reversing ABCG2-mediated multidrug resistance without confounding ABCB1/ABCC1 activity requires a selective inhibitor. ML230 (ABCG2 EC50 = 0.13 μM; ABCB1 EC50 = 4.65 μM) delivers 36-fold selectivity. Key specifications: - Chemoreversal potency (CR50): 310 nM - Cytotoxicity TD50: 18.3 μM (59-fold therapeutic window) - Validated in IGROV-1/T8 xenograft model with topotecan - Structurally distinct pyrazolo[1,5-a]pyrimidine scaffold from FTC/Ko143 family Available for immediate research supply with documented quality controls.

Molecular Formula C25H21N5O3
Molecular Weight 439.5 g/mol
Cat. No. B15623331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML230
Molecular FormulaC25H21N5O3
Molecular Weight439.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H21N5O3/c31-25(19-8-14-32-17-19)29-11-9-28(10-12-29)24-16-21(22-7-4-13-33-22)26-23-15-20(27-30(23)24)18-5-2-1-3-6-18/h1-8,13-17H,9-12H2
InChIKeyLRPGMVPQQLBMNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ML230 Chemical Probe Procurement Guide: Selective ABCG2 Efflux Inhibition for Multidrug Resistance Research


ML230 (CID44640177, CAS 1776055-05-0) is an ATP-binding cassette subfamily G member 2 (ABCG2/BCRP) efflux inhibitor with a pyrazolo[1,5-a]pyrimidine core scaffold [1]. Identified through high-throughput flow cytometry screening and optimized via focused SAR, ML230 is recognized as an NIH Molecular Libraries Program probe compound for its ability to selectively block ABCG2-mediated drug efflux with low nanomolar potency [2]. Its primary use in scientific research is the functional dissection of ABCG2-mediated multidrug resistance and the reversal of chemoresistance in ABCG2-overexpressing cancer models .

1
ABCG2-selective efflux inhibition probe for multidrug resistance dissection
2
NIH Molecular Libraries Program probe compound with reported selectivity profile
3
Supports functional transporter studies requiring low ABCB1/ABCC1 interference

Why ABCG2 Inhibitors Are Not Interchangeable: The ML230 Differentiation Case


ABCG2 inhibitors exhibit widely divergent selectivity profiles against other critical multidrug resistance transporters (ABCB1, ABCC1), profoundly influencing experimental outcomes in cytotoxicity and in vivo efficacy studies. Widely used benchmark inhibitors such as Ko143 demonstrate non-specific activity at ABCB1 and ABCC1 at concentrations ≥1 μM [1], while fumitremorgin C (FTC) suffers from neurotoxicity liabilities that preclude in vivo application [2]. Substituting ML230 with these or other in-class compounds without verifying the selectivity profile thus risks confounding efflux inhibition interpretations and undermining chemosensitization studies, making procurement decisions solely on ABCG2 inhibition potency insufficient for rigorous experimental design.

Ko143 Non-specific ABCB1/ABCC1 inhibition may confound ABCG2-selective efflux readouts at relevant concentrations.
FTC Neurotoxicity liabilities preclude in vivo application, limiting translational chemosensitization models.
Scaffold Fumitremorgin-class indole alkaloids carry scaffold-dependent off-target risks absent in the pyrazolo[1,5-a]pyrimidine chemotype.

ML230 Quantitative Differentiation: Head-to-Head and Cross-Study Evidence vs. Key ABCG2 Probe Compounds


ML230 Achieves 36-Fold ABCG2-over-ABCB1 Selectivity in a Direct Efflux Assay Comparison, Critically Exceeding the Selectivity Margins of Ko143

In a direct head-to-head flow cytometric JC-1 efflux assay using Ig-MXP3 (ABCG2-overexpressing) and Jurkat-DNR (ABCB1-overexpressing) cell lines, ML230 demonstrated an ABCG2 EC50 of 0.13 μM versus an ABCB1 EC50 of 4.65 μM, yielding a 36-fold selectivity for ABCG2 [1]. In contrast, the widely used comparator Ko143 was reported to affect ABCB1 and ABCC1 transport activity at concentrations ≥1 μM in human embryonic kidney cell models, indicating a substantially narrower functional selectivity window [2].

ABCG2 Selectivity
Head-to-head
36-fold over ABCB1
Supports selective ABCG2 efflux inhibition readouts
ML230 EC50 0.13 μM vs Ko143 cross-pump activity at ≥1 μM
ABCG2 selectivity ABCB1 counter-screening multidrug resistance efflux inhibition assay

ML230 Demonstrates Direct Low-Nanomolar Chemoreversal Activity with a Favorable In Vitro Therapeutic Window (CR50 = 310 nM; TD50 = 18.3 μM)

In a mitoxantrone chemoresistance reversal assay conducted in ABCG2-overexpressing Ig-MXP3 cells, ML230 exhibited a chemoreversal CR50 of 310 nM (concentration at which it reduces mitoxantrone IC50 by 50%) while displaying minimal inherent cytotoxicity with a TD50 of 18,300 nM, resulting in a therapeutic window ratio of approximately 59 (TD50/CR50) [1]. This low nanomolar chemoreversal activity coupled with direct evidence of efflux inhibition was described in the primary literature as 'unprecedented' for an ABCG2 probe compound [2].

Chemoreversal Window
Reported
CR50 310 nM / TD50 18.3 μM
Reported chemoreversal-to-cytotoxicity ratio context
Mitoxantrone model in ABCG2-overexpressing cells
chemoreversal mitoxantrone potentiation therapeutic index cytotoxicity assay

ML230 Validated In Vivo: Intratumoral Administration Reduces Tumor Size in an ABCG2-Overexpressing Ovarian Cancer Xenograft Model in Combination with Topotecan

In an IGROV-1/T8 ABCG2-overexpressing ovarian cancer mouse xenograft model, intratumoral injection of ML230 (100 nM) in combination with the chemotherapeutic agent topotecan resulted in significant tumor size reduction relative to controls . This in vivo efficacy aligns with in vitro data showing ML230 enhancement of topotecan-induced inhibition of IGROV-1/T8 colony formation [1]. By contrast, no comparable in vivo combination efficacy has been reported for the benchmark inhibitor Ko143 in this tumor model context.

In Vivo Tumor Model
Model context
Tumor size reduction in IGROV-1/T8 xenograft
Reported in vivo chemosensitization model response
Intratumoral ML230 + topotecan combination
in vivo chemosensitization ovarian cancer xenograft topotecan combination therapy ABCG2-mediated MDR reversal

Pyrazolo[1,5-a]pyrimidine Scaffold Confers ML230 a Structurally Distinct Chemotype from the Fumitremorgin C/Ko143 Family, Reducing Cross-Reactivity Risk

ML230 is built on a pyrazolo[1,5-a]pyrimidine core bearing piperazine and furan substituents, a chemotype structurally unrelated to both the fumitremorgin C/Ko143 indole alkaloid scaffold and the tariquidar-derived benzamide scaffold [1]. The fumitremorgin C family is derived from a fungal toxin and carries associated neurotoxicity risk, while Ko143 suffers from rapid metabolic hydrolysis of its t-butyl ester moiety by carboxylesterase 1 [2]. ML230's distinct chemotype eliminates these scaffold-specific liabilities, offering a complementary chemical biology tool for orthogonal validation studies.

Distinct Chemotype
Class-level
Pyrazolo[1,5-a]pyrimidine scaffold
Supports orthogonal probe strategy to control scaffold artifacts
No ester liability; structurally unrelated to FTC/Ko143
structural chemotype pyrazolo[1,5-a]pyrimidine chemical scaffold ABCG2 inhibitor diversity

ML230 Optimal Research Application Scenarios: Evidence-Guided Selection for ABCG2 Studies


Functional Selectivity Profiling of ABCG2 vs. ABCB1 in Dual-Transporter Cellular Models

Investigators studying the relative contributions of ABCG2 and ABCB1 to drug efflux and multidrug resistance should employ ML230 as the selective ABCG2 probe. With 36-fold selectivity for ABCG2 over ABCB1 (EC50 0.13 μM vs. 4.65 μM) [1], ML230 enables clean pharmacological dissection of ABCG2-specific transport activity when paired with a selective ABCB1 inhibitor such as zosuquidar or tariquidar in dual-overexpression cell models.

In Vivo Preclinical Chemosensitization Studies in ABCG2-Overexpressing Solid Tumor Xenografts

For oncology researchers developing combination therapy strategies to overcome ABCG2-mediated topotecan or mitoxantrone resistance, ML230 is the appropriate inhibitor. Direct experimental evidence demonstrates that intratumoral ML230 (100 nM) combined with topotecan significantly reduces tumor size in the IGROV-1/T8 ovarian cancer xenograft model , providing a validated starting point for preclinical efficacy testing.

Orthogonal Chemical Probe Studies Distinguishing ABCG2 Pharmacology from Scaffold-Dependent Off-Target Effects

Research programs requiring rigorous target validation should employ ML230 alongside a fumitremorgin C/Ko143 family inhibitor as orthogonal chemical probes. ML230's pyrazolo[1,5-a]pyrimidine scaffold is structurally distinct from the fumitremorgin C indole alkaloid chemotype and lacks the metabolically labile t-butyl ester of Ko143 [2]. Concordant results across both chemotypes substantially strengthen the case for ABCG2-specific pharmacology while controlling for scaffold-dependent artifacts.

High-Throughput Screening Assay Development Requiring ABCG2-Specific Efflux Inhibition with Favorable Therapeutic Window

Assay development scientists designing high-throughput screens for ABCG2-mediated efflux or chemosensitization should select ML230 as the reference inhibitor. Its low nanomolar chemoreversal potency (CR50 = 310 nM) combined with minimal inherent cytotoxicity (TD50 = 18.3 μM, 59-fold window) [3] makes it suitable for automated screening workflows where compound cytotoxicity is a critical confounding variable.

Application
Selection Property
Validation Focus
Dual-transporter selectivity profiling
Reported ABCG2-over-ABCB1 selectivity margin
Efflux assay with selective ABCB1 inhibitor co-treatment
Preclinical chemosensitization xenograft studies
In vivo model-response evidence
Tumor-size endpoint with topotecan combination
Orthogonal ABCG2 target validation
Distinct non-fumitremorgin chemotype
Cross-chemotype pharmacological concordance
High-throughput chemoreversal screening
Reported chemoreversal ratio window
Minimized cytotoxicity interference in assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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